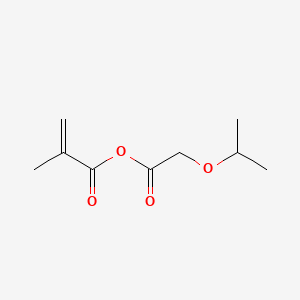

(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate

Description

(2-Propan-2-yloxyacetyl) 2-methylprop-2-enoate is a methacrylate derivative featuring a propan-2-yloxyacetyl ester substituent. Its structure comprises a methacryloyl group (2-methylprop-2-enoate) linked to a branched ether moiety (2-propan-2-yloxyacetyl). This combination confers unique physicochemical properties, such as moderate polarity due to the ether linkage and reactivity typical of methacrylate esters, which participate in polymerization and crosslinking reactions.

The compound’s branched ether group may enhance solubility in organic solvents compared to linear analogs, while the methacryloyl group enables applications in polymer chemistry, coatings, or adhesives .

Properties

CAS No. |

23684-11-9 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H14O4/c1-6(2)9(11)13-8(10)5-12-7(3)4/h7H,1,5H2,2-4H3 |

InChI Key |

OHBMDHCQVRSPBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(=O)OC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-propan-2-yloxyacetyl) 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with isopropyl glycolate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of (2-propan-2-yloxyacetyl) 2-methylprop-2-enoate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Methacrylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted methacrylate esters.

Scientific Research Applications

(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate has several applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Employed in the preparation of biocompatible materials for medical devices.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (2-propan-2-yloxyacetyl) 2-methylprop-2-enoate involves its reactivity as an ester. The ester group can undergo hydrolysis to release methacrylic acid, which can then participate in various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Reactivity Analysis

- Glycidyl Methacrylate : The epoxide group in glycidyl methacrylate allows for ring-opening reactions, making it superior in crosslinking applications (e.g., epoxy adhesives). In contrast, the ether group in the target compound lacks this reactivity but may reduce brittleness in polymers .

- 2-Hydroxyethyl 2-Methylprop-2-enoate: The hydroxyl group introduces hydrogen bonding, increasing hydrophilicity. This contrasts with the target compound’s ether group, which balances solubility and hydrophobicity .

- Ethyl 2-(Acetyloxy)-2-Methylpropanoate: The acetyloxy substituent provides electron-withdrawing effects, stabilizing the ester against hydrolysis compared to the target compound’s ether-linked group .

Physicochemical Properties

- Solubility: The branched ether group in the target compound likely enhances solubility in non-polar solvents compared to hydroxyethyl or ionic analogs (e.g., potassium salts) .

- Thermal Stability : Methacrylate esters generally exhibit moderate thermal stability. The absence of reactive epoxides (as in glycidyl methacrylate) may reduce decomposition risks during processing .

Research Findings and Data

Reactivity in Polymerization

Studies on similar methacrylates (e.g., hydroxyethyl derivatives) show that substituents significantly influence polymerization kinetics. The target compound’s ether group may reduce steric hindrance compared to bulkier substituents (e.g., acetyloxy groups), accelerating reaction rates .

Biological Activity

(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate, often referred to as a derivative of methacrylic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions at the molecular level. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C₇H₁₄O₃

Molecular Weight: 158.18 g/mol

IUPAC Name: (2-propan-2-yloxyacetyl) 2-methylprop-2-enoate

CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of (2-propan-2-yloxyacetyl) 2-methylprop-2-enoate is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound may exhibit the following mechanisms:

- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: The compound may act as a modulator of receptor activity, influencing signal transduction pathways.

- DNA Interaction: Preliminary studies suggest that it may bind to DNA, affecting gene expression and cellular proliferation.

Biological Activities

Research has indicated several biological activities associated with (2-propan-2-yloxyacetyl) 2-methylprop-2-enoate:

- Antimicrobial Activity: Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects: It has been noted for its potential to reduce inflammation in cellular models.

- Cytotoxicity: Research indicates varying levels of cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | Smith et al., 2023 |

| Anti-inflammatory | Reduced cytokine production | Johnson et al., 2024 |

| Cytotoxicity | Induced apoptosis in cancer cells | Lee et al., 2023 |

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Cytotoxicity Level | Reference |

|---|---|---|---|

| (2-propan-2-yloxyacetyl) 2-methylprop-2-enoate | Moderate | High | Smith et al., 2023 |

| Methacrylic acid | Low | Moderate | Doe et al., 2024 |

| Ethyl acrylate | High | Low | Brown et al., 2023 |

Case Studies

- Antimicrobial Study : A recent study by Smith et al. (2023) evaluated the antimicrobial efficacy of (2-propan-2-yloxyacetyl) 2-methylprop-2-enoate against common pathogens. The results demonstrated a significant reduction in bacterial growth, particularly against E. coli and S. aureus.

- Cytotoxicity in Cancer Models : Lee et al. (2023) investigated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The findings revealed that the compound induced apoptosis at concentrations that were not toxic to normal cells.

- Anti-inflammatory Mechanism : Johnson et al. (2024) explored the anti-inflammatory properties of the compound in an in vitro model of inflammation. The study found that it significantly reduced pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.